6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
CAS No.:
Cat. No.: VC13311529
Molecular Formula: C13H6ClF3N2O
Molecular Weight: 298.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6ClF3N2O |
|---|---|
| Molecular Weight | 298.65 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H6ClF3N2O/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) |
| Standard InChI Key | GCYUFUYBMMTSDV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl |
Introduction
Synthesis
The synthesis of 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions:
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Starting Materials:
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4-Chlorobenzaldehyde
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Trifluoroacetic acid
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Malononitrile
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Reaction Steps:
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Condensation Reaction: 4-Chlorobenzaldehyde reacts with malononitrile in the presence of a base (e.g., sodium ethoxide) to form an intermediate.
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Cyclization: The intermediate undergoes cyclization with trifluoroacetic acid to establish the nicotinonitrile core.
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Functionalization: Additional steps may introduce the hydroxy and trifluoromethyl groups under controlled conditions.
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Reaction Conditions:
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Organic solvents (e.g., ethanol or dichloromethane)
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Controlled temperatures to optimize yield and purity
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Use of acids or bases in specific proportions to facilitate desired transformations
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Chemical Reactions
6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile exhibits versatile reactivity due to its functional groups:
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Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
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Reduction: The nitrile group can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: The chlorophenyl group undergoes nucleophilic substitution reactions with nucleophiles like amines or thiols.
Medicinal Chemistry
The compound is being explored for potential therapeutic applications due to its structural features:
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Antimicrobial Activity: Investigated for interactions with bacterial enzymes and cell membranes.
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Anticancer Potential: Studied for its ability to interfere with cellular signaling pathways involved in tumor proliferation and apoptosis.
Organic Synthesis
It serves as a valuable intermediate in the synthesis of complex molecules due to its reactivity and stability.
Materials Science
The compound's unique properties make it suitable for use in advanced materials, including specialty chemicals and agrochemicals.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinonitrile | Features a methyl group instead of a hydroxy group at the 2-position |
| 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile | Substituents on the phenyl ring differ, altering reactivity and biological activity |
The presence of both hydroxy and trifluoromethyl groups in the target compound makes it unique, enhancing its binding affinity in biological systems and increasing its chemical versatility.
Biological Activity
Research suggests that this compound may interact with specific molecular targets, such as enzymes involved in nucleic acid synthesis or signaling pathways critical for cell survival:
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Antimicrobial Studies: Potentially targets bacterial replication mechanisms.
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Anticancer Research: May inhibit cell proliferation by targeting apoptotic pathways.
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